molecular formula C15H14ClN5O2S B2973769 N-(3-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 891134-93-3

N-(3-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No. B2973769
CAS RN: 891134-93-3
M. Wt: 363.82
InChI Key: HXRBZCDVXXRPEF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of a compound can be studied using various experimental techniques. Computational methods can also be used to predict the outcomes of chemical reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • New Routes to Heterocyclic Derivatives : Research has highlighted the synthesis of pyridino and triazolopyrimidine derivatives, providing foundational knowledge for creating compounds with potential applications in medicinal chemistry. The structural elucidation of these compounds lays the groundwork for further exploration of their biological activities (Hassneen & Abdallah, 2003).

Potential Biological Activities

  • Antimalarial Effects : Studies on triazolopyrimidine derivatives have demonstrated antimalarial activity against P. berghei in mice, suggesting a potential avenue for developing new antimalarial agents (Werbel, Elslager, & Chu, 1973). This indicates the significance of structural modifications in enhancing biological efficacy.

  • Insecticidal Assessment : Research into heterocycles incorporating thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, has shown that certain synthesized compounds possess insecticidal properties, highlighting the agricultural applications of such chemical entities (Fadda et al., 2017).

  • Antimicrobial Activities : The synthesis and evaluation of new thieno and furopyrimidine derivatives for antimicrobial activities have been a focus of research, suggesting these compounds could contribute to the development of new antimicrobial agents (Hossain & Bhuiyan, 2009).

  • Serotonin 5-HT6 Receptor Antagonists : Some 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines were prepared and evaluated for their ability to act as 5-HT6 receptor antagonists, revealing their potential in treating neurological disorders (Ivachtchenko et al., 2010).

Mechanism of Action

The mechanism of action of a compound, particularly if it is a drug, can be studied using various biochemical and biophysical techniques. These might include studying the compound’s interaction with its target protein, its effects on cellular signaling pathways, and its effects on whole organisms .

properties

IUPAC Name

N-(3-chlorophenyl)-2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2S/c1-8-9(2)21-14(18-13(8)23)19-20-15(21)24-7-12(22)17-11-5-3-4-10(16)6-11/h3-6H,7H2,1-2H3,(H,17,22)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRBZCDVXXRPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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